Product packaging for Androsterone-d4 glucuronide(Cat. No.:)

Androsterone-d4 glucuronide

Cat. No.: B11940959
M. Wt: 470.6 g/mol
InChI Key: VFUIRAVTUVCQTF-RDSFDFKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Endogenous Steroid Glucuronide Metabolism and Conjugation Pathways

Endogenous steroids, such as testosterone (B1683101), undergo extensive metabolism before excretion. A primary pathway for this is glucuronidation, a Phase II metabolic reaction that attaches a glucuronic acid moiety to the steroid. uomus.edu.iquomustansiriyah.edu.iq This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the steroids, facilitating their elimination from the body through urine or bile. uomus.edu.iquomustansiriyah.edu.iqnih.gov Androsterone (B159326) is a key metabolite of testosterone and dihydrotestosterone (B1667394) (DHT), and its subsequent glucuronidation results in the formation of androsterone glucuronide (ADT-G). wikipedia.orgnih.gov ADT-G is one of the most abundant androgen glucuronides found in circulation, particularly in women, where it accounts for a significant portion of total androgen metabolites. wikipedia.org

The glucuronidation of steroids is a critical step in regulating the levels and biological activity of active hormones. cas.cz The enzymes responsible for this, primarily the UGT2B family (including UGT2B7, UGT2B15, and UGT2B17), are found in the liver and other tissues like the intestine and kidney. cas.czmdpi.com The rate and extent of glucuronidation can vary significantly between individuals due to genetic polymorphisms in these enzymes, influencing steroid hormone profiles. nih.gov

Fundamental Role of Deuterium (B1214612) Labeling in Investigational Metabolic Studies

The use of stable isotope-labeled compounds, such as those containing deuterium (a heavy isotope of hydrogen), has revolutionized metabolic research. nih.govmedchemexpress.commedchemexpress.com Deuterium-labeled steroids, like Androsterone-d4 (B6595596) glucuronide, serve as ideal internal standards in mass spectrometry-based analytical methods. sigmaaldrich.comwaters.com The key principle behind their use is that the deuterium atoms increase the molecular weight of the compound without significantly altering its chemical properties. sigmaaldrich.com This mass shift allows for the clear differentiation between the labeled internal standard and the endogenous (unlabeled) analyte during analysis. sigmaaldrich.com

This technique, known as isotope dilution mass spectrometry, enables highly accurate and precise quantification of endogenous steroid levels in biological samples such as urine and blood. waters.comnih.gov By introducing a known amount of the deuterated standard into a sample, researchers can correct for any loss of the analyte during sample preparation and analysis, leading to more reliable and reproducible results. waters.com This is particularly crucial in clinical diagnostics and in sports doping control, where the accurate measurement of steroid hormones is essential. waters.comuu.nl

Historical Development and Evolution of Androsterone Glucuronide Research

The study of steroid metabolism has a long history, with the initial isolation of androsterone from male urine in 1931 by Adolf Butenandt and Kurt Tscherning. wikipedia.org Early research focused on identifying and characterizing the various metabolites of androgens. researchgate.net The development of analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and later liquid chromatography-mass spectrometry (LC-MS), played a pivotal role in advancing this field. waters.comoup.com

Detailed Research Findings

Recent studies have utilized Androsterone-d4 glucuronide to investigate various aspects of steroid metabolism. For instance, it has been instrumental in the development of methods for the simultaneous detection of multiple steroid metabolites in urine for anti-doping purposes. waters.com Research has also focused on the specific UGT enzymes involved in androsterone glucuronidation and how their activity is regulated. mdpi.com

Research AreaKey FindingMethodologyReference
Anti-Doping ScienceThis compound is used as an internal standard for the accurate quantification of prohibited androgenic anabolic steroids and their metabolites in athletes' urine. waters.comLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) waters.com
Clinical EndocrinologyLevels of androsterone glucuronide, measured using deuterated standards, can serve as a biomarker for peripheral androgen metabolism and are being investigated in conditions like polycystic ovary syndrome (PCOS) and idiopathic hirsutism. wikipedia.orgIsotope Dilution Mass Spectrometry wikipedia.org
Metabolic StudiesStudies using this compound have helped to elucidate the metabolic pathways of synthetic androgens and to identify new metabolites. uu.nldshs-koeln.deIn vivo and in vitro incubation studies followed by GC-MS or LC-MS/MS analysis uu.nldshs-koeln.de
EnzymologyResearch has identified UGT2B15 and UGT2B17 as the primary enzymes responsible for the glucuronidation of androsterone. wikipedia.orgmdpi.comIn vitro assays with recombinant UGT enzymes wikipedia.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H38O8 B11940959 Androsterone-d4 glucuronide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H38O8

Molecular Weight

470.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-2,2,4,4-tetradeuterio-10,13-dimethyl-17-oxo-1,3,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1/i7D2,11D2

InChI Key

VFUIRAVTUVCQTF-RDSFDFKRSA-N

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C([C@@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)([2H])[2H])CCC4=O)C)C)[2H]

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

Synthesis and Rigorous Analytical Characterization of Androsterone D4 Glucuronide

Methodologies for Deuterium (B1214612) Incorporation in Steroid Synthesis

The introduction of deuterium into a steroid framework is a critical first step in the synthesis of Androsterone-d4 (B6595596) glucuronide. Several methodologies exist for this purpose, each with its own advantages and challenges.

One common approach is base-catalyzed hydrogen-deuterium exchange (HDX) . This method leverages the increased acidity of hydrogen atoms on carbons adjacent to a carbonyl group. mdpi.com In the presence of a deuterated base and a deuterium source like D₂O, these protons can be exchanged for deuterium atoms through keto-enol tautomerism. mdpi.com This technique can achieve high levels of deuterium incorporation. mdpi.com

Another strategy involves the catalytic reduction of double bonds using deuterium gas (D₂) . arkat-usa.org However, this method can suffer from a lack of regioselectivity if multiple double bonds are present in the steroid molecule. arkat-usa.org

More complex, multi-step synthetic sequences can also be employed to achieve site-specific deuterium labeling. arkat-usa.org These methods often involve the initial introduction of a functional group that facilitates the specific placement of deuterium, followed by its removal. For instance, selective allylic bromination followed by reaction with deuterium gas in the presence of a catalyst can introduce deuterium at a specific position. arkat-usa.org

Strategies for the Chemical and Enzymatic Glucuronidation of Androsterone-d4 Precursors

Once the deuterated androsterone (B159326) (Androsterone-d4) precursor is synthesized, the next step is glucuronidation, which involves attaching a glucuronic acid moiety. This can be accomplished through both chemical and enzymatic methods.

Chemical synthesis typically involves reacting the deuterated steroid with a protected glucuronic acid donor, often a trichloroacetimidate (B1259523) or a bromide, in the presence of a promoter. This is a well-established method but can sometimes lead to a mixture of isomers and require subsequent purification steps.

Enzymatic glucuronidation offers a more specific and often milder alternative. This process utilizes UDP-glucuronosyltransferases (UGTs), the same enzymes responsible for glucuronidation in the body. wikipedia.orgnih.gov Specifically, UGT2B15 and UGT2B17 are the primary enzymes that catalyze the formation of Androsterone glucuronide. wikipedia.org An E. coli glucuronylsynthase has also been shown to effectively promote the synthesis of steroid glucuronides. rsc.org Enzymatic methods can provide high conversion rates and stereoselectivity, yielding the desired β-glucuronide isomer. rsc.org For example, incubation of Androsterone-d4 with UDP-glucuronic acid and a suitable UGT enzyme source can lead to the formation of Androsterone-d4 glucuronide. dshs-koeln.de

Advanced Structural Elucidation and Purity Assessment Techniques

The final and crucial stage is the comprehensive characterization of the synthesized this compound to confirm its structure and assess its purity. This is essential for its function as a reliable reference standard. dshs-koeln.de

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular structure of this compound. sci-hub.se It provides a highly accurate mass measurement of the molecule, which can be used to determine its elemental composition. Techniques like gas chromatography-quadrupole time-of-flight mass spectrometry (GC-QTOF-MS) can be employed for this purpose. scispace.com The fragmentation pattern observed in the mass spectrum provides further structural information, confirming the presence of both the deuterated steroid and the glucuronic acid moieties. acs.org

Nuclear Magnetic Resonance Spectroscopy for Isotope Distribution Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the position and extent of deuterium incorporation. silantes.comnih.gov ¹H NMR can be used to observe the absence of signals at the positions where deuterium has been substituted. Furthermore, ²H NMR can directly detect the deuterium signals, confirming their location on the steroid backbone. This detailed analysis of the isotopic distribution is vital for ensuring the quality of the labeled standard. regulations.gov

Chromatographic Purity and Impurity Profiling in Reference Standards

Chromatographic techniques are essential for assessing the purity of the this compound reference standard and for identifying any potential impurities. cerilliant.com High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometric detection is a common method used to determine the chromatographic purity. dshs-koeln.deindustry.gov.au This analysis helps to ensure that the reference material is free from starting materials, byproducts of the synthesis, or other related impurities. cerilliant.com A comprehensive impurity profile is critical for the accurate quantification of the target analyte in analytical assays. entegris.com

Below is an interactive table summarizing the analytical techniques and their applications in the characterization of this compound.

Analytical TechniqueApplicationKey Information Obtained
High-Resolution Mass Spectrometry (HRMS) Molecular Structure ConfirmationAccurate mass, elemental composition, fragmentation pattern
Nuclear Magnetic Resonance (NMR) Spectroscopy Isotope Distribution AnalysisLocation and extent of deuterium labeling
High-Performance Liquid Chromatography (HPLC) Purity Assessment & Impurity ProfilingChromatographic purity, presence of impurities

Advanced Analytical Methodologies Employing Androsterone D4 Glucuronide

Application as a Stable Isotope Internal Standard in Quantitative Mass Spectrometry

Androsterone-d4 (B6595596) glucuronide serves as a crucial stable isotope-labeled internal standard for the quantification of androsterone (B159326) glucuronide and other related steroid conjugates in various biological matrices. medchemexpress.com Its use is fundamental in techniques like isotope dilution mass spectrometry, where it corrects for analyte loss during sample preparation and for variations in instrument response, ensuring accurate and precise measurements. medchemexpress.com

Isotope Dilution Mass Spectrometry (IDMS) for Steroid Conjugate Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for the accurate quantification of steroid conjugates. In this approach, a known amount of a stable isotope-labeled internal standard, such as Androsterone-d4 glucuronide, is added to a sample prior to processing. uniroma1.it Since the internal standard is chemically identical to the analyte of interest (androsterone glucuronide) but has a different mass due to the deuterium (B1214612) labels, it experiences the same extraction losses and ionization effects. medchemexpress.com By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled standard, a highly accurate and precise quantification can be achieved. This technique is particularly valuable for overcoming matrix effects and ensuring the reliability of results in complex biological samples like urine and serum. uniroma1.it

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method Development

The development of robust Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methods is essential for the sensitive and specific quantification of steroid glucuronides. wur.nlnih.gov this compound is frequently employed as an internal standard in these methods. nih.gov UHPLC provides rapid and efficient separation of analytes, while tandem mass spectrometry offers high selectivity and sensitivity for detection. wur.nl

Method development typically involves optimizing several parameters:

Chromatographic Separation: Utilizing columns like Acquity UPLC BEH C18 and mobile phases consisting of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to achieve optimal separation of steroid isomers. uniroma1.itunito.it

Mass Spectrometric Conditions: Fine-tuning parameters such as electrospray ionization (ESI) mode (positive or negative), capillary voltage, gas temperatures, and collision energies to maximize the signal for both the analyte and the internal standard. uniroma1.it Glucuronide metabolites often ionize well in negative ESI mode, forming [M-H]⁻ ions.

Sample Preparation: Employing techniques like solid-phase extraction (SPE) to clean up and concentrate the analytes from the biological matrix before injection into the UHPLC-MS/MS system. nih.gov

A study developing a UHPLC-MS/MS method for a panel of 27 endogenous steroids, including Androsterone glucuronide, utilized this compound as an internal standard. The method demonstrated optimized separation of isomers and efficient extraction, highlighting the importance of the internal standard in achieving accurate quantification. unito.it

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivatized Glucuronides

While LC-MS/MS allows for the direct analysis of intact glucuronides, Gas Chromatography-Mass Spectrometry (GC-MS) requires a derivatization step to increase the volatility of the analytes. helsinki.fihelsinki.fi This typically involves enzymatic hydrolysis of the glucuronide moiety to release the free steroid, followed by derivatization of the steroid itself (e.g., trimethylsilylation). helsinki.fi Although less direct, GC-MS can provide high chromatographic resolution and established fragmentation libraries for steroid analysis. helsinki.fi In this context, this compound can still be used as an internal standard, added at the beginning of the sample preparation to account for the efficiency of both the hydrolysis and derivatization steps. sigmaaldrich.com

Method Validation Parameters for Research Applications

For research applications, it is crucial to validate the analytical methods to ensure the reliability and accuracy of the generated data. This involves assessing several key parameters.

Assessment of Linearity, Accuracy, and Precision in Complex Matrices

Method validation for quantitative assays using this compound as an internal standard involves a thorough assessment of linearity, accuracy, and precision. nih.govescholarship.org

Linearity: This is evaluated by creating a calibration curve with a series of standards at different concentrations. A linear response (often with a coefficient of determination, R², ≥0.99) across a defined range demonstrates the method's ability to provide results that are directly proportional to the concentration of the analyte. nih.gov

Accuracy: Accuracy is determined by analyzing quality control (QC) samples with known concentrations and comparing the measured concentrations to the true values. The results are typically expressed as a percentage of the nominal value, with acceptance criteria often set within ±15-20%. nih.govnih.gov

Precision: Precision measures the closeness of repeated measurements and is assessed at different levels: intra-day (within the same day) and inter-day (on different days). It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD), with acceptable limits generally being ≤15-20%. nih.govnih.gov

The following table presents a summary of validation parameters from a study that developed and validated an LC-MS/MS method for androgen conjugates, including androsterone glucuronide, using its deuterated counterpart as an internal standard. nih.gov

Validation ParameterAndrosterone Glucuronide (AG)Testosterone (B1683101) Glucuronide (TG)
LLOQ (ng/mL)2-
Accuracy (Inter-day)~30%~20%
Precision (Inter-day)~15%~20%

Data sourced from a study on urinary androgen conjugates in children. nih.gov

Evaluation of Matrix Effects and Ion Suppression in LC-MS/MS

Matrix effects, particularly ion suppression, are a significant challenge in LC-MS/MS analysis of complex biological samples. longdom.org These effects occur when co-eluting compounds from the matrix interfere with the ionization of the target analyte, leading to a decrease in its signal and potentially inaccurate quantification. longdom.org

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. uniroma1.it Because the internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it is affected by ion suppression to the same extent. longdom.org

The evaluation of matrix effects is a critical part of method validation. It is often assessed by comparing the response of an analyte in a post-extraction spiked sample (analyte added to an extracted blank matrix) to the response of the analyte in a pure solution. nih.gov The relative matrix effect can be calculated to determine the degree of ion suppression or enhancement. nih.gov Studies have shown that with proper sample preparation and the use of an appropriate internal standard, relative matrix effects can be minimized to within acceptable ranges (e.g., 96.4% to 101.6%). nih.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ) for Research Assays

In quantitative analytical chemistry, the limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an assay. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. nih.govnih.gov For research assays involving steroid glucuronides, establishing these limits is fundamental for data reliability.

This compound plays a crucial role as an internal standard (IS) in the methods used to determine these limits for its endogenous, non-labeled counterpart, androsterone glucuronide. In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of the deuterated standard is added to samples. waters.comwaters.com This allows for the correction of any analyte loss during sample preparation and analysis, ensuring that the determination of low-level concentrations is accurate.

The LOD is often defined as the analyte concentration that produces a signal-to-noise ratio (S/N) of at least 3:1, while the LOQ typically requires an S/N ratio of 10:1. nih.gov Validation studies for methods quantifying androsterone glucuronide (ADT-G) have established specific LOQ values. For instance, one LC-MS/MS method for human plasma reported an LOQ of 1 ng/mL and an LOD of 0.333 ng/mL for ADT-G. nih.gov Another sensitive method developed for postmenopausal women's serum cited an LOQ of 4 ng/mL for ADT-G. nih.gov A separate, highly validated method for quantifying 15 different steroid glucuronides in urine reported an LOQ of 21.4 nmol/L for androsterone glucuronide. researchgate.netnih.gov These values are determined during method validation by analyzing samples with known low concentrations of the analyte and assessing the precision and accuracy of the measurements.

Interactive Table: Published Limits of Detection (LOD) and Quantification (LOQ) for Androsterone Glucuronide Assays

AnalyteMatrixMethodLODLOQReference
Androsterone Glucuronide (ADT-G)Human PlasmaLC-MS/MS0.333 ng/mL1 ng/mL nih.gov
Androsterone Glucuronide (ADT-G)Human SerumLC-MS/MS-4 ng/mL nih.gov
Androsterone Glucuronide (An-G)Human UrineLC-MS/MS-21.4 nmol/L researchgate.netnih.gov
Androsterone Glucuronide (ADT-G)Human SerumLC-MS/MS-0.1 ng/mL nih.gov

Specialized Sample Preparation Techniques for Glucuronidated Steroids

The analysis of glucuronidated steroids from complex biological matrices such as urine or plasma requires meticulous sample preparation to remove interfering substances and concentrate the analytes of interest. The high polarity of the glucuronide moiety necessitates specialized extraction techniques.

Solid Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of steroid glucuronides from biological fluids. nih.govresearchgate.net The choice of sorbent material is critical for achieving high selectivity and recovery. Common choices include reversed-phase sorbents like C18 and polymeric sorbents such as Oasis HLB (Hydrophilic-Lipophilic Balanced). waters.comwaters.com

The SPE process involves several key steps:

Conditioning: The sorbent is prepared with a solvent like methanol (B129727), followed by water or an aqueous buffer to ensure proper interaction with the sample. waters.com

Loading: The biological sample, often pre-treated and spiked with an internal standard like this compound, is passed through the cartridge. waters.com

Washing: The cartridge is washed with specific solvents to remove salts and other interfering compounds while retaining the analytes. waters.com

Elution: The retained analytes, including the steroid glucuronides, are eluted from the sorbent using an organic solvent, typically methanol or acetonitrile. waters.com

This compound is added as an internal standard before the extraction process begins. waters.com By comparing the final amount of the deuterated standard recovered to the amount initially added, analysts can calculate the extraction recovery of the native analyte. Method validation studies have demonstrated high recovery rates for glucuronidated steroids using optimized SPE protocols. For example, a method for detecting anabolic steroids that used this compound as an IS reported extraction recoveries above 77% for all validated analytes. waters.comwaters.com Another study quantifying 15 steroid glucuronides showed recovery ranging from 89.6% to 113.8%. researchgate.netnih.gov

Interactive Table: SPE Parameters and Recovery Data

SorbentInternal StandardKey StepsRecoveryReference
C18 CartridgeThis compoundCondition: Methanol, Water. Wash: Water. Elute: Methanol.>77% waters.comwaters.com
Oasis HLBDeuterated Steroid GlucuronidesProtein precipitation followed by SPE.89.6% - 113.8% researchgate.netnih.gov
C18Deuterated Steroid GlucuronidesSolid phase extraction from serum.Average difference between stripped and unstripped serum <10% nih.gov

Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. While LLE is commonly used for free, non-polar steroids, its application for extracting highly polar, intact glucuronide analytes presents challenges. rsc.org The glucuronic acid moiety makes these conjugates highly water-soluble, resulting in poor partitioning into common non-polar organic solvents.

For this reason, LLE is often performed after enzymatic hydrolysis, where the resulting free steroid is less polar and more readily extracted. mdpi.com However, some methods have explored LLE for direct analysis of the intact conjugates. One approach involves acidic LLE with a relatively polar solvent like ethyl acetate. researchgate.net Another strategy relies on the inherent polarity of the conjugates, where an extraction with a non-polar solvent like hexane (B92381) or diethyl ether is used to remove non-polar interferences, leaving the glucuronidated steroids behind in the aqueous phase for subsequent analysis. theses.cz

Key considerations for LLE of glucuronide analytes include the high consumption of organic solvents, the potential for emulsion formation which complicates phase separation, and generally lower selectivity compared to modern SPE techniques. rsc.orgrsc.org

For certain analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), the direct analysis of intact steroid glucuronides is not feasible due to their low volatility. sigmaaldrich.com Therefore, a common sample preparation step is enzymatic hydrolysis, which cleaves the glucuronic acid moiety to release the free steroid. sigmaaldrich.com The enzyme β-glucuronidase is routinely used for this purpose. sigmaaldrich.comdshs-koeln.de

However, enzymatic hydrolysis is a complex process with significant analytical implications:

Enzyme Source: β-glucuronidase can be sourced from various organisms, such as Escherichia coli (E. coli), Helix pomatia (snail), or bovine liver, each with different optimal pH, temperature conditions, and specific activities towards different steroid conjugates. sigmaaldrich.comnih.gov

Reaction Efficiency: The hydrolysis reaction can be incomplete. The efficiency is dependent on factors like incubation time, pH, temperature, and the specific structure of the steroid conjugate. researchgate.net Some studies have noted that androsterone glucuronides can be subject to incomplete hydrolysis.

Matrix Inhibition: Biological samples like urine can contain inhibitors that reduce the effectiveness of the enzyme. upf.edu

Given these complexities, it is crucial to monitor the hydrolysis step to ensure its completeness. This compound serves as an excellent tool for this purpose. dshs-koeln.de By spiking samples with this deuterated standard before adding the enzyme, analysts can use the subsequent measurement of the free Androsterone-d4 to verify that the hydrolysis reaction has proceeded efficiently for the target analyte, Androsterone glucuronide. The development of LC-MS/MS methods that can directly measure intact glucuronides has allowed analysts to bypass the hydrolysis step and its associated complications entirely. waters.comupf.edu

Investigations into Androsterone Glucuronide Metabolism and Transport Mechanisms Utilizing Deuterated Analogues

Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Androsterone (B159326) Glucuronidation

Glucuronidation, the conjugation of a glucuronic acid moiety to a substrate, is a critical phase II metabolic reaction that increases the water solubility of compounds, facilitating their excretion. mdpi.com This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). Several UGT isoforms have been identified as key players in the glucuronidation of androgens. mdpi.com

Research has pinpointed UGT2B17, UGT2B15, and UGT2B7 as the primary enzymes responsible for androgen glucuronidation. mdpi.comfrontiersin.org

UGT2B17: This isoform is highly efficient in glucuronidating androgens like testosterone (B1683101) and androsterone. genecards.orgnih.gov It can conjugate glucuronic acid at both the 3α-hydroxyl and 17β-hydroxyl positions of different steroid molecules. mdpi.comfrontiersin.org Studies have shown that a common gene deletion polymorphism in UGT2B17 significantly impacts the glucuronidation of testosterone and its metabolites. nih.gov While UGT2B17 is a major contributor to testosterone glucuronidation, its role in androsterone glucuronidation is considered minor compared to other isoforms. nih.gov

UGT2B15: This enzyme is also involved in the glucuronidation of androgens. uniprot.org It primarily targets the 17β-hydroxyl group of steroids like testosterone and dihydrotestosterone (B1667394). mdpi.comfrontiersin.org Polymorphisms in the UGT2B15 gene, such as D85Y, have been shown to influence the glucuronidation of certain androgen metabolites, although its direct impact on androsterone glucuronide levels is less pronounced than that of UGT2B17 on other androgens. frontiersin.orgnih.gov Along with UGT2B17, UGT2B15 is one of the two key UGT enzymes involved in androgen glucuronidation within the prostate. aacrjournals.org

UGT2B7: UGT2B7 is considered a major isoform responsible for the glucuronidation of androsterone. nih.gov It demonstrates high reactivity with androsterone and catalyzes the conjugation at the 3α-hydroxyl position. mdpi.comfrontiersin.orgnih.gov Functional studies using human liver microsomes and recombinant enzymes have confirmed the significant role of UGT2B7 in this specific metabolic pathway. frontiersin.orgnih.gov

Kinetic studies of UGT enzymes are essential for understanding their efficiency and substrate specificity. These analyses, often conducted using in vitro systems with recombinant enzymes, provide key parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

For human UGT enzymes, the Km values for androgen glucuronidation are typically in the micromolar range. mdpi.com A kinetic analysis of purified rat liver 3α-hydroxysteroid UDP-glucuronosyltransferase, an enzyme analogous to human UGTs that metabolize androsterone, was consistent with a rapid equilibrium random-order sequential kinetic mechanism for the glucuronidation of androsterone. nih.gov This indicates that either the UDP-glucuronic acid or the androsterone can bind to the enzyme first, followed by the binding of the second substrate to form a ternary complex before the products are released.

Kinetic Parameters of Androgen Glucuronidation by Select UGT Isoforms
EnzymeSubstrateKinetic Parameter (Km)Kinetic Mechanism
Human UGT2B IsoformsAndrogensMicromolar (µM) range mdpi.comNot specified
Rat 3α-hydroxysteroid UGTAndrosteroneNot specifiedRapid equilibrium random-order sequential nih.gov

Functional Studies of UGT2B17, UGT2B15, and UGT2B7 Activity

Elucidation of Efflux Transporter Mechanisms for Steroid Glucuronides

Once formed, hydrophilic steroid glucuronides require transport proteins to be effluxed from cells into the bloodstream or bile for subsequent elimination. helsinki.finih.gov ATP-binding cassette (ABC) transporters play a crucial role in this process.

Multidrug Resistance-Associated Proteins (MRPs), a subfamily of ABC transporters, are key players in the disposition of conjugated metabolites, including steroid glucuronides. helsinki.finih.gov Several MRP isoforms are expressed in vital organs for metabolism and excretion, such as the liver, intestine, and kidney. nih.gov Their localization on the apical (canalicular) or basolateral (sinusoidal) membranes of cells determines the direction of transport, either into bile/urine or into the blood circulation. nih.gov

MRP2 (ABCC2): Located on the apical membrane of hepatocytes and renal proximal tubule cells, MRP2 is involved in the excretion of substrates into bile and urine. nih.gov Studies using vesicular transport assays have shown that MRP2 can transport androsterone glucuronide. nih.govhelsinki.finih.gov However, it appears to be a low-affinity transporter for this specific conjugate, with transport kinetics best described by a sigmoidal model, suggesting cooperative binding. helsinki.finih.govpharmgkb.org In the liver, MRP2 is estimated to be a major transporter for glucuronides of active androgens, while its role in androsterone glucuronide efflux is less dominant compared to MRP3. nih.govresearchgate.net In the kidney, MRP2 is the primary transporter for effluxing androsterone glucuronide into the urine. nih.gov

MRP3 (ABCC3): Found on the basolateral membrane of hepatocytes and intestinal cells, MRP3 mediates the transport of conjugates into the bloodstream. nih.govresearchgate.net Kinetic analyses have revealed that MRP3 is a high-affinity transporter for androsterone glucuronide, with low micromolar Km values. helsinki.finih.gov In both the liver and intestine, MRP3 is considered the predominant transporter responsible for the efflux of androsterone glucuronide into circulation, which aligns with the high circulating levels of this metabolite. nih.gov

Transport Characteristics of Androsterone Glucuronide by MRP Isoforms
TransporterCellular LocationAffinity for Androsterone GlucuronideKinetic ModelPrimary Role in Organ
MRP2 (ABCC2)Apical (Liver, Kidney) nih.govLow (Km > 100 µM) helsinki.finih.govSigmoidal helsinki.finih.govpharmgkb.orgMajor transporter for urinary excretion nih.gov
MRP3 (ABCC3)Basolateral (Liver, Intestine) nih.govHigh (Km = 0.4 - 4 µM) helsinki.finih.govMichaelis-MentenPreferential transporter into blood from liver and intestine nih.gov

Role of Multidrug Resistance-Associated Proteins (MRPs) in Conjugate Disposition

Tracing Metabolic Pathways and Interconversions of Androsterone and its Precursors

Androsterone is an integral part of the complex network of androgen metabolism. wikipedia.org It is produced from testosterone and androstenedione (B190577) through a series of enzymatic reactions. wikipedia.orgnih.gov

Testosterone is first converted to 5α-dihydrotestosterone (DHT) by 5α-reductase. wikipedia.org Subsequently, 3α-hydroxysteroid dehydrogenase acts on DHT to produce 3α-androstanediol, which is then converted to androsterone by 17β-hydroxysteroid dehydrogenase. wikipedia.org Alternatively, androstenedione can be converted to 5α-androstanedione by 5α-reductase, which is then reduced to androsterone by 3α-hydroxysteroid dehydrogenase. wikipedia.orgnih.gov Androsterone itself can be considered a metabolic intermediate, as it can be converted back to the potent androgen DHT. wikipedia.org The final step in its inactivation and elimination pathway is glucuronidation, primarily catalyzed by UGT2B7 and to a lesser extent by UGT2B15 and UGT2B17, to form androsterone glucuronide. wikipedia.orgnih.govnih.gov

In some contexts, an alternative "backdoor pathway" for androgen synthesis has been described, which can result in the formation of androsterone from 17-hydroxyprogesterone without going through the classic testosterone intermediate. scielo.br

Pathways of Androsterone Glucuronide Formation from Testosterone and Dehydroepiandrosterone (B1670201) (DHEA)

Androsterone glucuronide is a significant downstream product in the metabolic cascade of C19 steroids, primarily originating from testosterone and dehydroepiandrosterone (DHEA). wikipedia.orgmdpi.com Its formation is a multi-step enzymatic process occurring in various tissues, including the liver and prostate. aacrjournals.org

The pathway from testosterone begins with its conversion to the more potent androgen, dihydrotestosterone (DHT), a reaction catalyzed by the enzyme 5α-reductase. immunotech.cz DHT is then further metabolized into androsterone. The final, crucial step in this pathway is glucuronidation. Here, androsterone is conjugated with a glucuronic acid moiety by UDP-glucuronosyltransferase (UGT) enzymes. wikipedia.org This conjugation renders the steroid more water-soluble, facilitating its excretion. nih.gov The primary enzymes responsible for the glucuronidation of androsterone are UGT2B15 and UGT2B17. wikipedia.orgresearchgate.net

Dehydroepiandrosterone (DHEA) , an adrenal steroid, serves as a major precursor for a significant portion of circulating androgens, particularly in women. mdpi.comwikipedia.org The metabolic pathway from DHEA involves its conversion to androstenedione. mdpi.com Androstenedione can then be converted to testosterone, which subsequently enters the pathway described above, leading to the formation of DHT and ultimately androsterone glucuronide. mdpi.comimmunotech.cz Therefore, DHEA acts as an upstream source that feeds into the testosterone metabolic route, making it a key originator of androsterone glucuronide. endocrine-abstracts.orgmdpi.com

In metabolic research, accurately quantifying the levels of these steroid metabolites is essential. Deuterated analogues, such as Androsterone-d4 (B6595596) glucuronide, are employed as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. musechem.comnih.gov By adding a known quantity of the deuterated standard to a sample, researchers can correct for variations during sample processing and analysis, allowing for precise and reliable measurement of the endogenously produced androsterone glucuronide. nih.govmusechem.com

Study of Metabolic Inhibitors and Their Effects on Glucuronidation Pathways

In the context of steroid glucuronidation, studies have utilized specific inhibitors to probe the roles of various UGT enzymes. For instance, investigations into the metabolism of 19-norandrosterone (B1242311), a compound structurally similar to androsterone, demonstrated that specific inhibitors could significantly reduce its glucuronidation in human liver microsomes. frontiersin.orgfrontiersin.org This approach helps to pinpoint the key enzymatic players in the pathway.

The table below summarizes findings from inhibition studies on steroid glucuronidation, illustrating how inhibitors are used to identify the roles of specific UGT enzymes.

InhibitorTarget EnzymeSubstrate Studied% InhibitionReference
Valproic AcidUGT2B1519-Norandrosterone~45% frontiersin.org, frontiersin.org
GemfibrozilUGT2B719-Norandrosterone~35% frontiersin.org, frontiersin.org
HecogeninUGT1A419-NorandrosteroneNot Significant frontiersin.org, frontiersin.org
AndrosteroneUGT1A9, UGT2B7, UGT2B15VariousPotent Inhibitor

This interactive table showcases the use of selective inhibitors to determine the contribution of different UGT enzymes to steroid metabolism. Data derived from studies on 19-norandrosterone glucuronidation.

These studies revealed that inhibitors for UGT2B15 (valproic acid) and UGT2B7 (gemfibrozil) markedly decreased the formation of 19-norandrosterone glucuronide, confirming the involvement of these enzymes. frontiersin.orgfrontiersin.org Conversely, an inhibitor for UGT1A4 (hecogenin) had no significant effect, suggesting this enzyme is not primarily involved in that specific pathway. frontiersin.orgfrontiersin.org Androsterone itself has been identified as a potent inhibitor of UGT1A9, UGT2B7, and UGT2B15, a factor that must be considered in experimental design.

Application in Controlled In Vivo Animal and In Vitro Cellular Models for Pathway Mapping

In Vitro Models: These systems are essential for studying metabolism at the cellular and subcellular levels.

Human Liver and Intestinal Microsomes (HLMs and HIMs): These are vesicle-like artifacts derived from the endoplasmic reticulum of liver and intestinal cells. They are enriched with drug-metabolizing enzymes, particularly UGTs, and are widely used to study the kinetics of glucuronidation reactions. frontiersin.orgnih.govmdpi.com

Hepatocytes: Intact, cryopreserved human liver cells offer a more comprehensive model, as they contain a full complement of metabolic enzymes and cofactors, allowing for the study of both phase I and phase II metabolism. nih.govmdpi.com

Recombinant UGT Enzymes: These are individual human UGT enzymes produced in cell lines. They are the gold standard for reaction phenotyping, as they allow researchers to test the activity of a single, specific enzyme against a substrate like androsterone to definitively confirm its role in glucuronidation. mdpi.com

Cell Lines: Cultured cell lines, such as the human prostate cancer cell line LNCaP and the liver cell line HepG2, are used to study androgen metabolism in specific physiological or pathological contexts. aacrjournals.orgfrontiersin.org

In Vivo Models: Animal models are crucial for validating in vitro findings and understanding the complete pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion. helsinki.fi Studies in mice and minipigs using deuterated drug analogues have been instrumental in evaluating metabolic profiles in a whole-organism setting. acs.org

The table below outlines the application of these models in mapping androsterone glucuronide pathways.

Model TypeSpecific ExamplePrimary Application in Pathway MappingRole of Deuterated AnaloguesReference
In Vitro (Subcellular)Human Liver Microsomes (HLMs)Determining kinetic parameters (Vmax, Km) of glucuronidation; identifying key metabolizing enzymes via inhibition.Internal standard for LC-MS/MS quantification of metabolite formation. nih.gov, frontiersin.org
In Vitro (Cellular)Human Hepatocytes, LNCaP CellsStudying the complete metabolic cascade in an intact cell; investigating hormonal regulation of metabolic enzymes.Accurate quantification of intracellular and secreted metabolites. aacrjournals.org, mdpi.com
In Vitro (Recombinant)Recombinant UGT2B17Definitive identification of a specific enzyme's ability to form androsterone glucuronide (reaction phenotyping).Precise measurement of the specific metabolite produced by a single enzyme. mdpi.com
In VivoMouse, MinipigConfirming metabolic pathways in a whole organism; determining pharmacokinetic profiles and excretion routes.Tracing and quantifying the disposition of the drug and its metabolites over time. acs.org, helsinki.fi

This interactive table summarizes the use of various biological models to investigate the metabolism of androsterone glucuronide, highlighting the critical role of deuterated standards in quantification.

Across all these models, the use of Androsterone-d4 glucuronide as an internal standard for LC-MS/MS analysis is a cornerstone of modern metabolic research. nih.gov It ensures the high fidelity of quantitative data, which is essential for building accurate models of steroid hormone metabolism.

Strategic Research Applications and Utility of Androsterone D4 Glucuronide As a Stable Isotope Tracer

Contributions to Pharmacokinetic and Metabolic Profiling Studies in Preclinical Research

The incorporation of stable isotopes like deuterium (B1214612) into drug molecules or their metabolites is a well-established strategy for quantitative analysis during drug development. medchemexpress.com Androsterone-d4 (B6595596) glucuronide is particularly valuable in preclinical research for elucidating the pharmacokinetic profiles of androgens and related compounds. medchemexpress.commdpi-res.com Its use as an internal standard allows for the precise quantification of endogenous androsterone (B159326) glucuronide in complex biological matrices such as urine and blood. waters.comresearchgate.net

In preclinical studies, understanding the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates is paramount. researchgate.net Androsterone-d4 glucuronide aids in these investigations by enabling accurate tracking of metabolic pathways. eurisotop.combuchem.com For instance, it has been used in studies involving the incubation of urine samples to investigate the formation of other steroid metabolites, contributing to a deeper understanding of steroid biotransformation. researchgate.net The stability and known isotopic enrichment of this compound make it an ideal tracer for these dynamic metabolic studies. eurisotop.comotsuka.co.jp

Role in the Development and Certification of Chemical Reference Materials

Certified reference materials (CRMs) are essential for ensuring the quality and comparability of analytical measurements. This compound plays a significant role in the development and certification of these materials, particularly for steroid hormone analysis. dshs-koeln.desigmaaldrich.com It is often used as an internal standard in isotope dilution mass spectrometry (IDMS), a high-accuracy method for the certification of reference materials. dshs-koeln.de

For example, in the certification of a reference material for 19-norandrosterone (B1242311) in urine, this compound was utilized as an internal standard in the analytical methodology. dshs-koeln.de The availability of this compound as a certified reference material itself, often in a solution with a specified concentration, further underscores its importance in quality control and the validation of analytical methods. sigmaaldrich.com Its production in accordance with internationally recognized standards like ISO 17034 ensures its suitability for these critical applications. lgcstandards.com

Investigations into Enzymatic Activity and Phenotypic Biomarker Discovery

This compound is instrumental in studies investigating the activity of specific enzymes involved in steroid metabolism. A key enzyme in this context is UDP-glucuronosyltransferase 2B17 (UGT2B17), which is primarily responsible for the glucuronidation of androgens like testosterone (B1683101) and androsterone. hmdb.caoup.comgenecards.org

Assessment of UGT2B17 Activity and Genetic Variability in Research Models

The activity of the UGT2B17 enzyme exhibits significant interindividual variability, partly due to genetic factors such as copy number variations (CNVs). nih.govresearchgate.net This variability can impact the metabolism and excretion of androgens. oup.com this compound can be used as a probe substrate to assess UGT2B17 activity in various research models. unito.it

In studies aiming to identify non-invasive biomarkers for UGT2B17 activity, the ratio of testosterone glucuronide to androsterone glucuronide (TG/AG) in urine has been investigated. nih.gov In such research, this compound is used as an internal standard to accurately quantify the endogenous levels of androsterone glucuronide. nih.gov This allows for a more precise determination of the TG/AG ratio, which shows promise as a phenotypic biomarker for UGT2B17 activity, reflecting the influence of factors like age, sex, and CNV on androgen metabolism. nih.govresearchgate.net

Application in Method Development for Steroidomics and Metabolomics Research

The comprehensive analysis of steroids (steroidomics) and the broader study of metabolites (metabolomics) rely heavily on robust and sensitive analytical methods, often employing mass spectrometry. sci-hub.seresearchgate.net this compound is a crucial component in the development and validation of these methods. uniroma1.it

Its use as an internal standard is essential for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and reproducibility of the results. waters.com In both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, the addition of a known amount of this compound at the beginning of the sample preparation process allows for reliable quantification of a wide range of steroid metabolites. waters.comunito.itresearchgate.net This is particularly important in non-targeted metabolomics, where it helps to distinguish true biological signals from experimental noise. uniroma1.it The development of methods capable of simultaneously detecting and quantifying both phase I and phase II metabolites, including glucuronides, has been significantly advanced by the use of stable isotope-labeled standards like this compound. unito.itwur.nl

Table of Research Applications and Findings for this compound

Research Area Application of this compound Key Findings
Pharmacokinetics Internal standard for quantifying androgen metabolites in preclinical ADME studies. waters.comresearchgate.net Enables accurate tracking of steroid biotransformation pathways. researchgate.neteurisotop.com
Reference Materials Internal standard in IDMS for the certification of steroid CRMs. dshs-koeln.de Ensures the accuracy and comparability of analytical measurements for steroid hormones. sigmaaldrich.comlgcstandards.com
Enzymatic Activity Probe substrate and internal standard for assessing UGT2B17 activity. nih.govunito.it Facilitates the investigation of genetic variability in androgen metabolism. oup.comnih.gov

| Steroidomics/Metabolomics | Internal standard for method development and validation (GC-MS, LC-MS/MS). uniroma1.itunito.it | Improves the accuracy and sensitivity of methods for comprehensive steroid profiling. researchgate.netwur.nl |

Table of Mentioned Chemical Compounds

Compound Name
Androsterone
This compound
Androsterone glucuronide
Dihydrotestosterone (B1667394) (DHT)
Etiocholanolone
19-Norandrosterone
Testosterone
Testosterone glucuronide

Emerging Research Perspectives and Future Directions for Androsterone Glucuronide Studies

Advancements in High-Throughput Analytical Platforms for Steroid Conjugates

The accurate quantification of steroid conjugates is fundamental to understanding their physiological and pathological roles. The development of high-throughput analytical platforms has revolutionized this field, enabling rapid and sensitive analysis of complex biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the analysis of steroid conjugates. nih.gov This technique offers significant advantages, including high sensitivity, specificity, and the ability to analyze intact steroid glucuronides and sulfates without the need for chemical hydrolysis, a step often required in traditional gas chromatography-mass spectrometry (GC-MS) methods. nih.gov The direct injection of urine or plasma samples, coupled with techniques like online solid-phase extraction (SPE), minimizes sample preparation time, reduces the potential for analytical errors, and significantly increases sample throughput. uit.nodshs-koeln.de Recent developments in ultra-high-performance liquid chromatography (UPLC) further enhance separation efficiency, allowing for the simultaneous determination of multiple steroid conjugates in a single run. dshs-koeln.de

The incorporation of ion mobility-mass spectrometry (IM-MS) adds another dimension of separation. nih.gov By separating ions based on their size, shape, and charge, IM-MS can resolve isomeric steroid conjugates that are indistinguishable by mass alone, thereby increasing the confidence in their identification. nih.gov Deuterated standards like Androsterone-d4 (B6595596) glucuronide are indispensable in these advanced methods, serving as internal standards to ensure accurate quantification by correcting for matrix effects and variations in instrument response. medchemexpress.comdshs-koeln.de

Table 1: Comparison of High-Throughput Analytical Platforms for Steroid Conjugates

Feature Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation Minimal; often direct injection with online SPE is possible. uit.no Requires deconjugation (hydrolysis) and derivatization.
Analysis Time Fast, enabling high-throughput screening. nih.gov More time-consuming due to extensive sample preparation. uit.no
Analyte Form Analyzes intact steroid conjugates (glucuronides and sulfates). nih.gov Analyzes the free steroid after cleavage of the conjugate.
Selectivity High, especially when combined with ion mobility (LC-IM-MS). nih.gov High, but can be limited by the derivatization process.
Application Ideal for rapid, targeted analysis of known conjugated steroids. nih.gov Suitable for broad-spectrum steroid profiling.

Integrative Omics Approaches in Understanding Steroid Metabolism and Signaling

The intricate nature of steroid metabolism and its systemic effects necessitates a holistic approach. Integrative omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to unravel the complexity of steroid signaling pathways. frontiersin.orgresearchgate.net

Metabolomics, the large-scale study of small molecules, provides a direct snapshot of the metabolic state and can identify and quantify a wide array of steroid metabolites, including glucuronides. When combined with transcriptomics (the study of gene expression), researchers can correlate the levels of specific steroid metabolites with the expression of genes encoding metabolic enzymes and transport proteins. frontiersin.org For instance, a multi-omics study on steroid-resistant asthma integrated data on gut microbiota, gene expression, and metabolites to reveal complex interactions influencing the disease state. mdpi.comnih.gov This approach highlighted how gut microbes could modulate host gene expression and metabolic pathways, including those related to steroid hormones. mdpi.comnih.gov

These integrative strategies allow for the construction of comprehensive network models that can predict how perturbations, such as disease or environmental exposures, affect steroid homeostasis. frontiersin.org By mapping the intricate connections between genes, proteins, and metabolites, researchers can identify key regulatory nodes and potential biomarkers for various conditions. researchgate.net The Signaling Pathways Project (SPP), for example, is a knowledgebase that integrates public transcriptomic and cistromic datasets to predict regulatory relationships in cellular signaling. biorxiv.org Such platforms are invaluable for generating new hypotheses about the roles of steroid glucuronides in health and disease.

Table 2: Application of Omics Technologies in Steroid Research

Omics Field Focus of Study Application in Steroid Research
Metabolomics Small molecules (metabolites) Direct quantification of steroid precursors, active hormones, and their conjugated metabolites (e.g., Androsterone (B159326) glucuronide). frontiersin.org
Transcriptomics RNA transcripts (gene expression) Measuring the expression levels of genes for steroidogenic enzymes (e.g., CYPs, HSDs), transporters, and receptors. frontiersin.orgmdpi.com
Proteomics Proteins Identifying and quantifying the abundance and post-translational modifications of proteins involved in steroid synthesis and signaling. oup.com
Genomics DNA sequence Identifying genetic variations (e.g., SNPs) in steroid-related genes that may influence an individual's metabolic profile.
Integrative Omics Combination of multiple omics datasets Building comprehensive models of steroid pathways, identifying biomarkers, and understanding the influence of factors like gut microbiota. mdpi.comnih.gov

Computational Modeling and In Silico Predictions of Steroid Glucuronide Interactions

Computational modeling and in silico methods are becoming increasingly vital for predicting and understanding the interactions of steroid glucuronides with biological systems. These approaches can significantly accelerate research by prioritizing candidates for experimental validation and providing insights into molecular mechanisms that are difficult to study otherwise.

Quantitative structure-activity relationship (QSAR) models are used to predict the biological activity of a chemical based on its molecular structure. In the context of steroid metabolism, QSAR can be used to predict the likelihood of a steroid being a substrate for a particular enzyme, such as the UDP-glucuronosyltransferases (UGTs) that produce steroid glucuronides. csmres.co.uk Similarly, pharmacophore modeling can identify the key three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific protein target.

Molecular docking simulations predict the preferred orientation of a ligand (like a steroid glucuronide) when bound to a receptor or enzyme. uneb.br This can reveal specific amino acid residues that are critical for binding and can help explain the substrate specificity of different enzymes and transporters. acs.org For example, computational models have been used to study the interaction of steroid conjugates with hepatic organic anion transporting polypeptides (OATPs), providing insights into how these transporters recognize and internalize their substrates. acs.org More advanced techniques, such as molecular dynamics simulations, can model the dynamic behavior of the protein-ligand complex over time, offering a more realistic view of the binding process. uneb.br These in silico predictions are crucial for understanding how genetic variations in metabolic enzymes or transporters might alter their function and lead to inter-individual differences in steroid metabolism. csmres.co.uk

Table 3: Computational Approaches in Steroid Glucuronide Research

Modeling Technique Description Application Example
Quantitative Structure-Activity Relationship (QSAR) Predicts biological activity based on chemical structure. Predicting the potential of a steroid to be a substrate for a specific UGT enzyme. csmres.co.uk
Pharmacophore Modeling Identifies the 3D arrangement of features essential for molecular recognition. Defining the common structural features of molecules that inhibit a particular steroid-metabolizing enzyme.
Molecular Docking Predicts the binding orientation of a ligand within a protein's active site. uneb.br Simulating the interaction of Androsterone glucuronide with a transport protein to identify key binding residues. acs.org
Molecular Dynamics (MD) Simulation Simulates the movement of atoms and molecules over time. Assessing the stability of a steroid-enzyme complex and understanding conformational changes upon binding. uneb.br

Exploration of Novel Metabolic Enzymes and Transport Proteins Beyond Established Pathways

While the classical pathways of steroid synthesis and metabolism involving cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) enzymes are well-characterized, research continues to uncover novel enzymes, transporters, and regulatory mechanisms that expand our understanding of steroid biology. oup.comresearchgate.net

Recent studies have identified new roles for known enzymes and characterized previously unknown metabolic pathways. oup.com For example, research is exploring alternative steroid synthesis routes, sometimes referred to as "backdoor pathways," which can be significant in certain physiological or pathological contexts. The identification of new enzymatic activities and their substrate specificities is crucial for building a complete map of the steroid metabolome.

The transport of steroid conjugates across cell membranes is another area of active investigation. While it is known that transporters from the ATP-binding cassette (ABC) and solute carrier (SLC) families are involved, the specific roles of many of these proteins in handling steroid glucuronides are still being elucidated. frontiersin.orgmdpi.com For instance, placental transporters like the organic anion transporter 4 (OAT4) and organic anion transporting polypeptide 2B1 (OATP2B1) are critical for the uptake of steroid sulfate (B86663) precursors necessary for estrogen synthesis during pregnancy. frontiersin.org Understanding the full complement of transporters involved in the disposition of steroid glucuronides in various tissues will provide critical insights into their local and systemic signaling functions. The discovery of novel receptors and binding proteins for steroids and their metabolites further challenges the classical models of hormone action and opens up new avenues for therapeutic intervention. cambridge.org

Table 4: Selected Enzymes and Transporters in Steroid Metabolism and Transport

Molecule Class Examples Function in Steroid Homeostasis
Phase I Enzymes Cytochrome P450 (CYP) family (e.g., CYP11A1, CYP19A1) Catalyze hydroxylation and other oxidative reactions in steroid synthesis. oup.comfrontiersin.org
Phase I Enzymes Hydroxysteroid Dehydrogenases (HSDs) Interconvert active and inactive steroids by oxidation and reduction. oup.comfrontiersin.org
Phase II Enzymes UDP-Glucuronosyltransferases (UGTs) Conjugate steroids with glucuronic acid, increasing water solubility for excretion. csmres.co.uk
Phase II Enzymes Sulfotransferases (SULTs) Conjugate steroids with sulfate groups. mdpi.com
Uptake Transporters Solute Carrier (SLC) family (e.g., OATPs, OATs) Mediate the uptake of steroid conjugates into cells. frontiersin.org
Efflux Transporters ATP-Binding Cassette (ABC) family Mediate the efflux of steroids and their conjugates from cells. frontiersin.org

Q & A

Q. What analytical methods are recommended for quantifying Androsterone-d4 glucuronide in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard, utilizing stable isotope-labeled internal standards (e.g., this compound) to improve precision. This approach minimizes matrix effects and corrects for ion suppression, particularly in urine and serum analyses . Method validation should include specificity, linearity, and recovery studies, as demonstrated in clostebol sulfate metabolite detection protocols .

Q. How does deuterium labeling (d4) enhance experimental design in glucuronide studies?

Deuterium labeling improves metabolic tracing by reducing interference from endogenous androsterone glucuronide. The d4 tag provides a distinct mass shift in MS analysis, enabling accurate quantification in pharmacokinetic studies or metabolic flux experiments . For example, it is used as an internal standard in doping detection to distinguish exogenous vs. endogenous steroid glucuronides .

Q. What physiological roles does androsterone glucuronide play in androgen metabolism?

Androsterone glucuronide is a major 5α-reduced metabolite of testosterone, reflecting hepatic 5α-reductase activity. It serves as a biomarker for androgen clearance, particularly in conditions like obesity, where altered sex hormone-binding globulin (SHBG) levels may affect glucuronide formation . Studies in obese men show normal 5α-reductase activity despite reduced total testosterone, suggesting glucuronidation remains intact .

Advanced Research Questions

Q. How can researchers address contradictory data in glucuronide biomarker studies (e.g., obesity vs. prostate cancer)?

Discrepancies arise from tissue-specific metabolism and assay limitations. For instance, hepatic glucuronide levels may decline in fatty hepatosis due to impaired transport, while systemic levels remain stable . In prostate cancer, large-scale collaborative analyses (e.g., 18 prospective studies) found no association between glucuronide metabolites and cancer risk, highlighting the need for stratified cohorts and standardized LC-MS protocols to resolve context-dependent effects .

Q. What experimental controls are critical for in vivo glucuronide stability studies?

Acyl glucuronides are prone to hydrolysis and transacylation, necessitating strict pH control (pH 7.4), low-temperature storage (−80°C), and protease inhibitors to prevent enzymatic degradation . For deuterated analogs like this compound, stability assessments should include time-course analyses of urinary recovery and plasma-protein adduct formation .

Q. How do metabolic zonation and UDP-glucuronosyltransferase (UGT) isoforms affect glucuronide pharmacokinetics?

Hepatic zonation influences glucuronide synthesis (pericentral) vs. glucose secretion (periportal), leading to divergent enrichment patterns in plasma glucose vs. urinary glucuronides . UGT2B isoforms preferentially glucuronidate androgens, and polymorphisms (e.g., UGT2B17 deletion) may confound interindividual variability in excretion rates. Experimental models should incorporate genotyping and zonation-aware hepatocyte cultures .

Q. What methodologies reconcile glucuronide stability with long-term biomarker studies?

Urinary glucuronides are stable for ≥4 months at −20°C, unlike plasma glucose, which degrades rapidly . For longitudinal studies, derivatization to methylated acetaminophen glucuronide (MAG) improves GC-MS sensitivity, though automation challenges persist. Bayesian analysis of ²H-enriched glucuronides offers a robust alternative for gluconeogenesis tracking .

Methodological Considerations

  • Sample Preparation : Use acetone precipitation for serum and solid-phase extraction for urine to isolate glucuronides while minimizing matrix interference .
  • Data Interpretation : Normalize urinary glucuronide concentrations to creatinine to account for renal function variability .
  • Animal Models : In osteoarthritis (OA) studies, ACLT-transected rats treated with glucuronides require histopathology (H&E, toluidine blue) and subchondral bone µCT to validate chondroprotective effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.